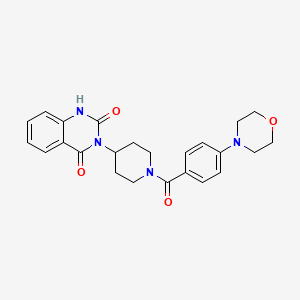
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones and related compounds involves multiple steps, including condensation reactions, nucleophilic substitutions, and the use of catalysts such as cesium carbonate or ionic liquids like [Bmim]OH for efficient conversion. Key methodologies involve the reaction of 2-aminobenzonitriles with carbon dioxide or the modification of known methods for the preparation of 3-substituted quinazolin-2,4-diones through reactions with sodamide under mild conditions (Mizuno et al., 2007); (Vessally et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like "3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is characterized using spectroscopic methods such as IR, 1H NMR, and X-ray diffraction studies. These techniques provide insights into the conformational dynamics, the arrangement of rings, and the presence of functional groups, facilitating the understanding of their chemical behavior and reactivity (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including those with phosphorous pentachloride or phosphoryl chloride, leading to chloro derivatives, or reactions with arylmagnesium halides yielding dihydroquinazolines. Such reactions are pivotal for further derivatization and for exploring their pharmacological potential (Abdel-Megeid et al., 1971).
科学的研究の応用
Optoelectronic Materials
Quinazoline derivatives, including compounds similar to 3-(1-(4-morpholinobenzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been extensively researched for their applications in optoelectronic materials. These derivatives are known for their luminescent properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems enhances their electroluminescent properties, making them valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, quinazoline derivatives have been explored as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, quinazoline derivatives have shown promising biological and preclinical importance. A new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones demonstrates potential in treating neurological disorders such as epilepsy and schizophrenia. These derivatives embody a class of privileged heterocycles possessing a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties (Elgemeie et al., 2019).
Anticancer Activity
Quinazoline derivatives have also been extensively studied for their anticancer activity, particularly against colorectal cancer. These compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. The flexible chain containing terminal phenyl and/or heterocyclic rings (thiazole, pyrazole, piperidine, piperazine, etc.) in these quinazoline derivatives contributes to their anti-colorectal cancer activity (Moorthy et al., 2023).
CO2 Conversion
Quinazoline-2,4(1H,3H)-diones are also investigated for their role in carbon capture and utilization (CCU) strategies. Ionic liquids (ILs) with basic anions have been tuned for CO2 conversion into quinazoline-2,4(1H,3H)-diones, demonstrating the potential of these compounds in reducing atmospheric CO2 concentration by converting it into value-added chemicals. This research opens doors for novel IL-based catalysts for the conversion of CO2 and other acid gases into useful products (Zhang et al., 2023).
特性
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c29-22(17-5-7-18(8-6-17)26-13-15-32-16-14-26)27-11-9-19(10-12-27)28-23(30)20-3-1-2-4-21(20)25-24(28)31/h1-8,19H,9-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKQVROILBMBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-4-carbonitrile](/img/structure/B2485370.png)

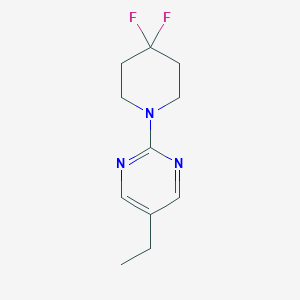
![2H-[1,2,4]Triazol-3-YL-methylamine dihydrochloride](/img/structure/B2485374.png)
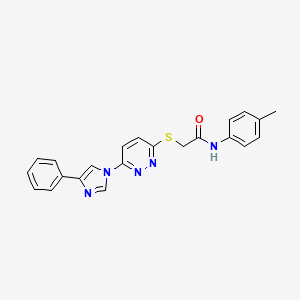
![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)
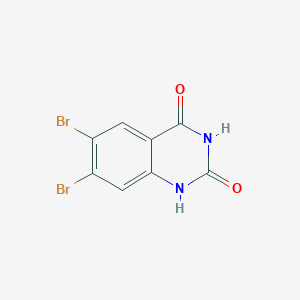
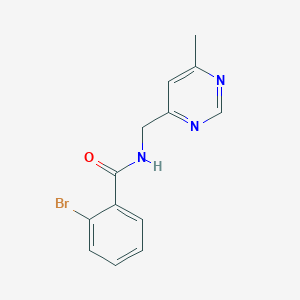
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
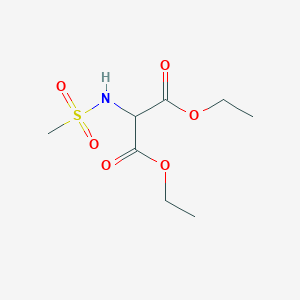
![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)
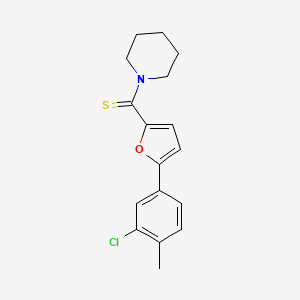
![2-[5-(4-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2485390.png)